molecular formula C7H14ClNO2S B137994 Ethyl thiomorpholine-3-carboxylate hydrochloride CAS No. 159381-07-4

Ethyl thiomorpholine-3-carboxylate hydrochloride

Cat. No. B137994
M. Wt: 211.71 g/mol
InChI Key: QQRCEZBURAQLBQ-UHFFFAOYSA-N
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Description

Ethyl thiomorpholine-3-carboxylate hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and synthetic methods that could be relevant to the synthesis and analysis of ethyl thiomorpholine-3-carboxylate hydrochloride. Thiomorpholine and its derivatives are a class of heterocyclic compounds that have been studied for their potential applications in medicinal chemistry and as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of thiomorpholine derivatives is well-documented. A new synthesis of thiomorpholine itself was reported through the ring closure of β-chloro-β′-aminodiethylene sulfide with potassium hydroxide . This method could potentially be adapted for the synthesis of ethyl thiomorpholine-3-carboxylate hydrochloride by introducing the appropriate carboxylate group at the 3-position of the thiomorpholine ring. Additionally, the solid-phase synthesis of 2,4,5-trisubstituted thiomorpholin-3-ones has been described, starting from a resin-bound protected cysteine, which suggests that solid-phase techniques could be applicable for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of thiomorpholine derivatives is characterized by the presence of a sulfur atom within a six-membered heterocyclic ring. The substitution pattern on the thiomorpholine ring can significantly affect the chemical and physical properties of the compound. For instance, the introduction of alkyl groups can lead to derivatives such as 2-methyl-3-ethyl-thiomorpholine . The molecular structure of ethyl thiomorpholine-3-carboxylate hydrochloride would include an ethyl group and a carboxylate group at specified positions on the thiomorpholine ring.

Chemical Reactions Analysis

Thiomorpholine and its derivatives undergo a variety of chemical reactions. These include acylation, diacylation, reactions with sulfonic acid chlorides, isocyanates, diisocyanates, isothiocyanates, and alkylation reactions . The reactivity of these compounds allows for the synthesis of a wide range of derivatives with potential biological activity. The chemical reactions of ethyl thiomorpholine-3-carboxylate hydrochloride would likely be influenced by the presence of the carboxylate group, which could participate in reactions typical for carboxylic acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiomorpholine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to changes in properties such as solubility, melting point, and reactivity. For example, the synthesis of ethyl 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate demonstrates the potential for creating compounds with diverse chemical properties . The properties of ethyl thiomorpholine-3-carboxylate hydrochloride would need to be determined experimentally, as they would depend on the specific substituents and the overall molecular conformation.

Scientific Research Applications

Antimicrobial Activity

Thiomorpholine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a study synthesized 4-thiomorpholin-4ylbenzohydrazide derivatives, which were tested for antimicrobial activity, showing that these compounds could serve as potent bioactive molecules with safer profiles and consistent drug availability (D. Kardile & N. Kalyane, 2010). This research underscores the potential of thiomorpholine derivatives in developing new antimicrobial agents.

Medicinal Chemistry Building Blocks

In medicinal chemistry, thiomorpholine and its 1,1-dioxide variants are crucial building blocks. Novel bridged bicyclic thiomorpholines have been synthesized, showing interesting biological profiles and the potential for clinical applications (Daniel P. Walker & D. J. Rogier, 2013). These compounds are derived from inexpensive materials, demonstrating the practicality of thiomorpholine derivatives in drug discovery.

Catalytic Applications

The development of materials for catalytic applications also benefits from thiomorpholine derivatives. A novel hydrogel containing a thioether group, synthesized from N-metacrylamido thiomorpholine, demonstrated high catalytic activity in reducing 4-nitrophenol (P. Ilgin, O. Ozay & H. Ozay, 2019). This study illustrates how thiomorpholine derivatives can be employed as selective support materials in catalysis, showcasing their versatility beyond medicinal chemistry.

Corrosion Inhibition

Thiomorpholine derivatives also find applications in corrosion inhibition. Functionalized tetrahydropyridines, containing thiomorpholine, have been studied for their effectiveness in protecting mild steel in acidic environments (J. Haque et al., 2018). These studies highlight the potential of thiomorpholine derivatives in industrial applications, particularly in extending the life of metals by preventing corrosion.

Safety And Hazards

This compound is classified as a skin irritant (Category 2, H315), eye irritant (Category 2, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl thiomorpholine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c1-2-10-7(9)6-5-11-4-3-8-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRCEZBURAQLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589622
Record name Ethyl thiomorpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl thiomorpholine-3-carboxylate hydrochloride

CAS RN

159381-07-4
Record name Ethyl thiomorpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159381-07-4
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